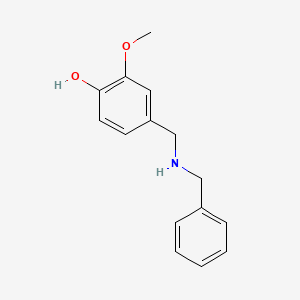

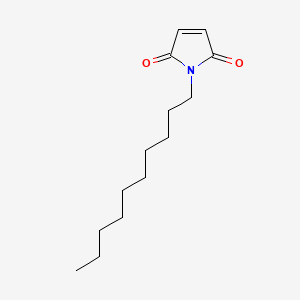

![molecular formula C7H7N3O B1604642 1-Méthyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 50339-06-5](/img/structure/B1604642.png)

1-Méthyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Vue d'ensemble

Description

“1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” is a derivative of imidazo[1,5-a]pyridine . This class of aromatic heterocycles has attracted attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have potential in several research areas, from materials science to the pharmaceutical field .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines involves the preparation of derivatives with chiral substituents at the nitrogen atom, which are then converted to the corresponding condensed structures fused with a piperazine ring . A method has been developed for the synthesis of a novel class of compounds – 6,7,8,9-tetra-hydropyrido[3’,2’:4,5]imidazo[1,2-a]pyrazine derivatives .Molecular Structure Analysis

The molecular structure of “1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” is characterized by a unique chemical structure that contributes to its versatility and optical behaviors . The molecular formula is C13H12N4 .Chemical Reactions Analysis

The chemical reactions involving “1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” are governed by the solvent used in the reaction and the substituent at the nitrogen atom . The cyclization of compounds of this type can form either imidazopyridines or pyridopyrazines .Applications De Recherche Scientifique

Activité antiproliférative contre les lignées cellulaires cancéreuses

Ce composé a été évalué pour son activité antiproliférative sur diverses lignées cellulaires cancéreuses humaines, notamment la prostate (DU-145), le poumon (A549), le col de l’utérus (HeLa) et le sein (MCF-7). Certains dérivés ont montré une cytotoxicité considérable, indiquant une utilisation potentielle comme thérapeutiques anticancéreux .

Inhibition de la polymérisation de la tubuline

Des dérivés de ce composé ont été synthétisés et testés pour leur capacité à inhiber la polymérisation de la tubuline. C’est un mécanisme crucial dans le développement d’agents anticancéreux, car il affecte la formation de l’assemblage des microtubules, qui est essentielle à la division cellulaire .

Induction de l’apoptose

Certains dérivés ont démontré la capacité d’induire l’apoptose dans les cellules cancéreuses. Ceci est réalisé par divers mécanismes, notamment la coloration au Hoechst, la mesure du potentiel de la membrane mitochondriale, la production de ROS et les essais à l’annexine V-FITC .

Activité antioxydante

Le composé a été testé pour ses propriétés antioxydantes. Les antioxydants sont importants pour neutraliser les radicaux libres, qui peuvent causer un stress oxydatif conduisant à des dommages cellulaires et jouant un rôle dans le processus de vieillissement et diverses maladies .

Activité antibactérienne

La recherche a exploré le potentiel antibactérien de ce composé sur plusieurs souches bactériennes. Les agents antibactériens sont essentiels dans la lutte contre les infections bactériennes et le développement de nouveaux antibiotiques .

Activité antivirale

Les dérivés du composé ont également été évalués pour leur activité antivirale contre plusieurs virus. Les agents antiviraux sont essentiels pour traiter les infections virales et dans le développement de traitements pour des maladies telles que le VIH, l’hépatite et la grippe .

Propriétés luminescentes pour les applications d’imagerie

Les dérivés de l’imidazo[4,5-b]pyridine présentent des propriétés luminescentes, ce qui les rend utiles dans les applications d’imagerie. Ils peuvent servir d’émetteurs pour la microscopie confocale et l’imagerie, aidant à la visualisation des processus biologiques .

Applications pharmaceutiques pour les troubles associés au GPR81

Des dérivés de ce composé se sont avérés utiles dans le traitement des troubles associés au GPR81, qui comprennent des affections telles que la dyslipidémie, l’athérosclérose, l’hypertension et le diabète de type 2. Ceci met en évidence le potentiel thérapeutique du composé dans une gamme de maladies métaboliques et inflammatoires .

Orientations Futures

The future directions for “1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” could involve further exploration of its potential in various research areas, such as materials science and the pharmaceutical field . The development of non-racemic medications using imidazo[4,5-b]pyridines with a chiral substituent on the nitrogen atom is one such direction .

Mécanisme D'action

Target of Action

Similar compounds have been shown to target various proteins and enzymes, such as tubulin and fibroblast growth factor receptors .

Mode of Action

Related compounds have been shown to inhibit microtubule assembly formation , suggesting that this compound may interact with its targets to disrupt normal cellular processes.

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell proliferation and apoptosis .

Pharmacokinetics

Similar compounds have been shown to exhibit considerable cytotoxicity , suggesting that they may have good bioavailability and can effectively reach their targets within the body.

Result of Action

Related compounds have been shown to induce apoptosis and inhibit cell proliferation , suggesting that this compound may have similar effects.

Analyse Biochimique

Biochemical Properties

1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as α-glucosidase . The interaction between 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one and α-glucosidase involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and reduce the enzyme’s activity .

Cellular Effects

The effects of 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the insulin signaling pathway, thereby influencing glucose uptake and metabolism in cells . Additionally, 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one can alter the expression of genes involved in metabolic processes, leading to changes in cellular function and homeostasis.

Molecular Mechanism

The molecular mechanism of action of 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of α-glucosidase, forming hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity . Additionally, 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one is relatively stable under physiological conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one vary with different dosages in animal models. At low doses, this compound can effectively inhibit α-glucosidase activity and improve glucose metabolism without causing significant adverse effects . At high doses, 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound inhibits α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism . By inhibiting α-glucosidase, 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one reduces the breakdown of complex carbohydrates into glucose, thereby modulating blood glucose levels and metabolic homeostasis.

Transport and Distribution

The transport and distribution of 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . Post-translational modifications, such as phosphorylation or ubiquitination, can also influence the subcellular localization of 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one, directing it to specific sites of action and modulating its biochemical effects.

Propriétés

IUPAC Name |

1-methyl-3H-imidazo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-10-5-3-2-4-8-6(5)9-7(10)11/h2-4H,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBRNYGXJYMMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357564 | |

| Record name | 1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>22.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660980 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50339-06-5 | |

| Record name | 1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

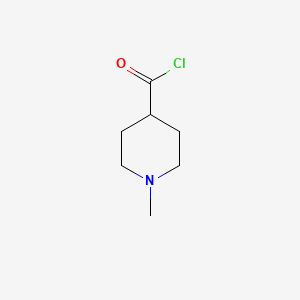

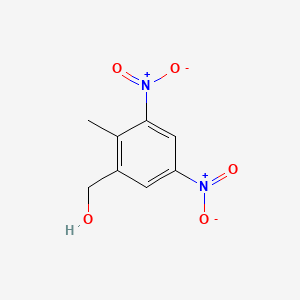

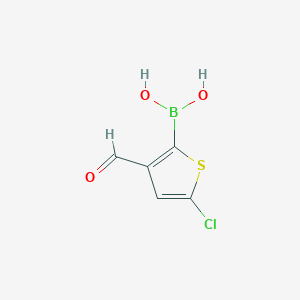

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B1604561.png)

![Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate](/img/structure/B1604562.png)